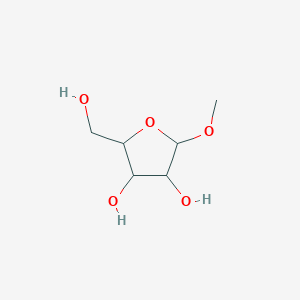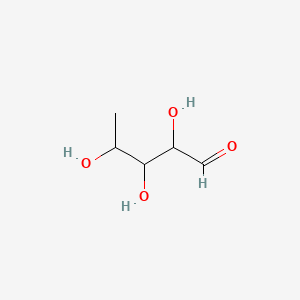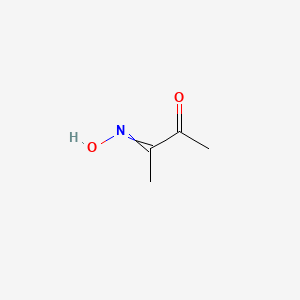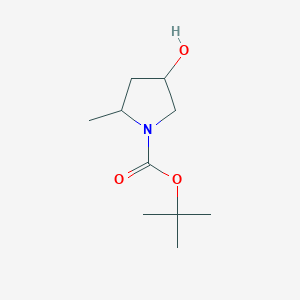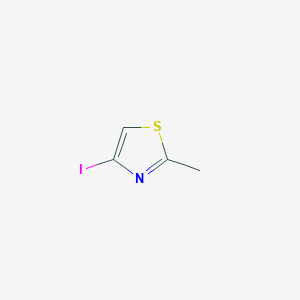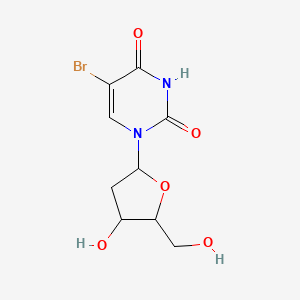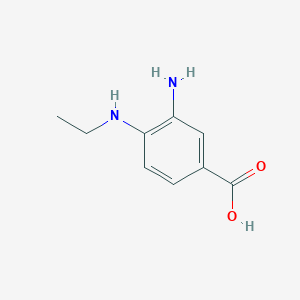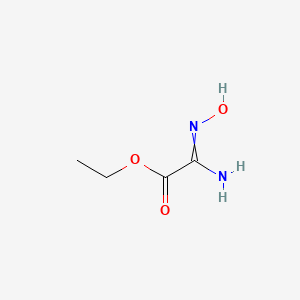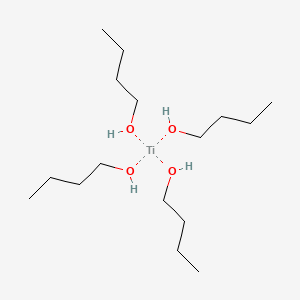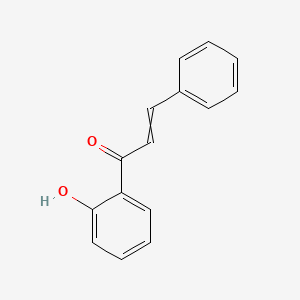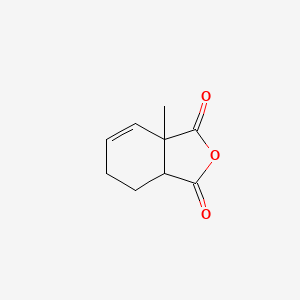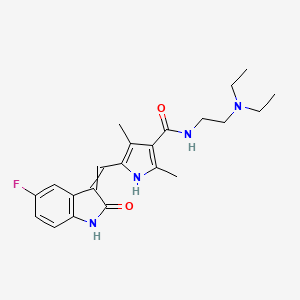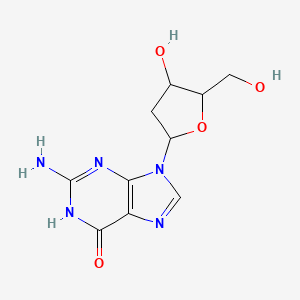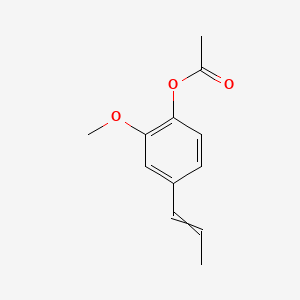
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene
Overview
Description
Preparation Methods
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene can be synthesized through the esterification of isoeugenol with acetic anhydride. The reaction typically involves heating isoeugenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to isoeugenol or other reduced forms.
Scientific Research Applications
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-acetoxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene is similar to other compounds such as isoeugenol, eugenol, and methyl eugenol. it is unique in its acetoxy group, which imparts different chemical and physical properties compared to its analogs. For instance:
Isoeugenol: Lacks the acetoxy group and has a different aroma profile.
Eugenol: Contains a hydroxyl group instead of the acetoxy group, leading to different reactivity and applications.
Methyl eugenol: Has a methoxy group instead of the acetoxy group, resulting in distinct chemical behavior.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2-methoxy-4-prop-1-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3 |
InChI Key |
IUSBVFZKQJGVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
